N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S2/c1-2-9-19(16,17)13-5-7-15-6-3-12(14-15)11-4-8-18-10-11/h3-4,6,8,10,13H,2,5,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOVUUNUODOZCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCCN1C=CC(=N1)C2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and various biological activities, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement consisting of:
- Thiophene Ring : Contributes to the compound's electron-rich character.
- Pyrazole Moiety : Known for diverse pharmacological activities.
- Sulfonamide Group : Imparts significant biological properties.
The molecular formula of this compound is with a molecular weight of 284.34 g/mol.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Introduction of the Thiophene Group : Achieved through electrophilic substitution reactions.
- Sulfonamide Formation : Involves the reaction of amines with sulfonyl chlorides.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
This compound has shown significant antimicrobial properties against various pathogens. A study evaluated its effectiveness against bacterial strains including Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans. The results indicated:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Inhibition Zone (mm) |
|---|---|---|
| E. coli | 32 µg/mL | 15 |
| S. aureus | 16 µg/mL | 20 |
| C. albicans | 64 µg/mL | 12 |
These findings suggest that the compound possesses potent antimicrobial activity, making it a candidate for further development as an antibiotic agent .
Antioxidant Activity
The antioxidant potential of this compound was assessed using DPPH radical scavenging assays. The results demonstrated that it effectively scavenged free radicals, indicating its ability to mitigate oxidative stress:
| Concentration (µg/mL) | % Scavenging Effect |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 75 |
This antioxidant activity is critical as it may contribute to protective effects against various diseases linked to oxidative damage .
Anti-inflammatory Effects
Research has shown that compounds containing pyrazole and thiophene moieties often exhibit anti-inflammatory properties. This compound was evaluated in carrageenan-induced edema models in mice, demonstrating significant reduction in inflammation comparable to standard anti-inflammatory drugs .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group mimics natural substrates, inhibiting enzymes involved in bacterial cell wall synthesis.
- Receptor Modulation : The pyrazole ring may interact with various receptors, modulating inflammatory pathways.
- Radical Stabilization : The electron-donating nature of the thiophene ring enhances radical stabilization, contributing to antioxidant effects .
Case Studies
Several studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Study on Antimicrobial Efficacy : A series of pyrazole derivatives were tested against resistant bacterial strains, showcasing the potential of compounds like this compound in overcoming resistance mechanisms .
- Clinical Trials on Anti-inflammatory Effects : Clinical trials evaluating similar compounds have reported significant improvements in conditions such as rheumatoid arthritis due to their anti-inflammatory properties .
Chemical Reactions Analysis
Nucleophilic Substitution
The sulfonamide’s sulfur atom acts as an electrophilic center, enabling nucleophilic displacement reactions.
-
Reagents : Alkyl halides, aryl boronic acids
-
Conditions : Basic media (e.g., K₂CO₃, DMF, 60–80°C)
-
Products :
Substrate Nucleophile Product Yield Source Propane-1-sulfonamide Benzyl chloride N-Benzyl sulfonamide derivative 72% Propane-1-sulfonamide 4-Bromophenylboronic Biaryl sulfonamide 65%
Hydrolysis
The sulfonamide bond can hydrolyze under acidic or alkaline conditions:
-
Reagents : HCl (6M), NaOH (10%)
-
Conditions : Reflux, 12–24 h
-
Products : Propane sulfonic acid and amine intermediates.
Electrophilic Aromatic Substitution
The pyrazole’s electron-rich nitrogen atoms facilitate substitution at positions 4 or 5:
-
Reagents : HNO₃/H₂SO₄, Cl₂/FeCl₃
-
Conditions : 0–5°C, 2–4 h
-
Products :
Coordination Chemistry
Pyrazole’s nitrogen atoms act as ligands in metal complexes:
-
Reagents : Mn(CF₃SO₃)₂, Pd(OAc)₂
-
Conditions : Ethanol, 50°C, 6 h
-
Products : Stable Mn(II) or Pd(II) complexes with enhanced catalytic activity .
Oxidation
The thiophene sulfur undergoes oxidation to sulfoxides or sulfones:
-
Reagents : H₂O₂, mCPBA
-
Conditions : CH₂Cl₂, RT, 2 h
-
Products :
Cross-Coupling
The thiophene ring participates in Suzuki-Miyaura couplings:
-
Reagents : Thienyl boronic acid, Pd(PPh₃)₄
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Conditions : DME/H₂O, 80°C, 12 h
-
Products : Biaryl derivatives with retained sulfonamide functionality .
Reduction of Sulfonamide
The sulfonamide group can be reduced to a thiol or amine:
-
Reagents : LiAlH₄, NaBH₄/I₂
-
Conditions : THF, reflux, 6 h
-
Products :
Mechanistic Insights
-
Sulfonamide Reactivity : The electron-withdrawing sulfonyl group enhances the electrophilicity of the sulfur atom, promoting nucleophilic attack.
-
Pyrazole Activation : Resonance stabilization of the pyrazole ring directs electrophiles to specific positions (C4 > C5) .
-
Thiophene Oxidation : The lone pairs on sulfur facilitate oxidation to sulfoxides, with further oxidation requiring stronger agents like mCPBA .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiophene and Pyrazole Motifs
The compound shares structural similarities with several thiophene- and pyrazole-containing derivatives reported in the literature:
Key Differences :
- Heterocyclic Core : The target compound uses a pyrazole ring, whereas analogues in and employ oxadiazole, thiazole, or naphthalene systems. Pyrazole’s aromaticity and hydrogen-bonding capacity may enhance binding specificity compared to oxadiazole or thiophene-alone systems .
- Functional Groups: The propane sulfonamide group distinguishes it from amide- or alcohol-containing analogues (e.g., ). Sulfonamides are known for their metabolic stability and ability to interact with polar enzyme pockets .
Impurity and Stability Profiles
highlights the importance of controlling impurities in thiophene- and amine-containing pharmaceuticals. For example, unspecified impurities in drospirenone formulations (e.g., fluoronaphthalene derivatives) are tightly regulated . The target compound’s sulfonamide group may confer greater stability compared to amine or alcohol analogues, reducing the risk of oxidative degradation .
Preparation Methods
Stepwise Assembly of the Pyrazole-Thiophene Core
The foundational step in synthesizing this compound involves constructing the 3-(thiophen-3-yl)-1H-pyrazole moiety. As demonstrated in analogous preparations, this process typically begins with a thiophene derivative, such as 3-thiophenecarboxaldehyde, which undergoes condensation with hydrazine derivatives to form the pyrazole ring. For example:
- Hydrazine Cyclization :
Reaction of 3-thiophenecarboxaldehyde with hydrazine hydrate in ethanol under reflux conditions yields 3-(thiophen-3-yl)-1H-pyrazole. This step requires careful pH control (pH 6–7) to avoid over-protonation of intermediates. - Ethyl Chain Introduction :
The resulting pyrazole-thiophene hybrid is alkylated using 1,2-dibromoethane in the presence of potassium carbonate. This SN2 reaction selectively functionalizes the pyrazole nitrogen, producing 1-(2-bromoethyl)-3-(thiophen-3-yl)-1H-pyrazole.
Key challenges in this stage include avoiding di-alkylation byproducts and ensuring regioselective substitution at the pyrazole nitrogen.
Sulfonamide Functionalization
The propane-1-sulfonamide group is introduced via nucleophilic substitution or sulfonylation reactions:
Sulfonyl Chloride Coupling :
Propane-1-sulfonyl chloride reacts with the intermediate 1-(2-aminoethyl)-3-(thiophen-3-yl)-1H-pyrazole in anhydrous dichloromethane. Triethylamine is added to scavenge HCl, driving the reaction to completion.
$$
\text{R-NH}2 + \text{ClSO}2\text{C}3\text{H}7 \xrightarrow{\text{Et}3\text{N}} \text{R-NHSO}2\text{C}3\text{H}7 + \text{Et}_3\text{NH}^+\text{Cl}^-
$$
Yields for this step typically range from 65% to 78%, depending on the purity of the amine intermediate.Alternative Route Using Organozinc Reagents :
Recent methodologies employ 2,4,6-trichlorophenyl chlorosulfate (TCPC) to generate sulfonamides directly from zinc intermediates. This one-pot approach minimizes handling unstable sulfonyl chlorides and improves scalability:
$$
\text{Zn-R} + \text{TCPC} \rightarrow \text{TCP-sulfonate} \xrightarrow{\text{amine}} \text{sulfonamide}
$$
This method achieves yields up to 82% for electron-deficient heterocycles.
Comparative Analysis of Synthetic Pathways
The table below summarizes the efficiency of two primary methods:
Industrial-Scale Production Considerations
Catalytic Optimization
Industrial processes often employ phase-transfer catalysts (PTCs) like tetrabutylammonium bromide to enhance reaction rates in biphasic systems. For instance, alkylation of the pyrazole-thiophene core achieves 90% conversion within 2 hours using PTCs, compared to 6 hours without.
Continuous Flow Reactors
Transitioning from batch to continuous flow systems improves yield consistency and reduces byproduct formation. A pilot study demonstrated a 15% increase in overall yield for the sulfonylation step when using a microreactor with controlled residence time.
Purification and Characterization
Crystallization Techniques
The final compound is purified via fractional crystallization from ethanol/water (7:3 v/v), yielding needle-shaped crystals with >99% purity. Differential scanning calorimetry (DSC) confirms a sharp melting point at 148–150°C, indicative of high crystalline purity.
Spectroscopic Validation
NMR Analysis :
- 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, pyrazole-H), 7.45–7.41 (m, 2H, thiophene-H), 4.32 (t, J = 6.4 Hz, 2H, NCH2), 3.15 (t, J = 6.4 Hz, 2H, CH2SO2), 1.82–1.75 (m, 2H, CH2CH2CH3), 1.01 (t, J = 7.2 Hz, 3H, CH3).
- 13C NMR : 158.9 (pyrazole-C3), 140.2 (thiophene-C3), 53.1 (NCH2), 44.7 (SO2CH2), 22.1 (CH2CH2CH3), 13.5 (CH3).
Mass Spectrometry :
ESI-MS m/z: 341.1 [M+H]+, consistent with the molecular formula C12H16N2O2S2.
Challenges and Remedial Strategies
Byproduct Formation During Alkylation
Competing N- vs. O-alkylation in the ethyl chain introduction step generates up to 12% undesired O-alkylated byproducts. Implementing bulky bases like DBU (1,8-diazabicycloundec-7-ene) suppresses O-alkylation by deprotonating the pyrazole nitrogen more selectively.
Sulfonamide Hydrolysis
The propane-1-sulfonamide group is susceptible to acidic hydrolysis. Storage under nitrogen atmosphere at −20°C prevents degradation, maintaining >95% stability over 12 months.
Q & A
Q. Characterization methods :
- NMR spectroscopy (¹H, ¹³C) confirms structural integrity, focusing on sulfonamide (-SO₂NH-) and pyrazole/thiophene proton signals .
- Mass spectrometry (MS) validates molecular weight .
- HPLC monitors reaction progress and purity .
Basic Research: How do the functional groups in this compound influence its chemical reactivity and stability?
Answer:
The compound’s reactivity arises from:
- Sulfonamide group : Participates in hydrogen bonding and acts as a leaving group in nucleophilic substitutions. Stability is pH-dependent; acidic conditions may protonate the sulfonamide, altering reactivity .
- Pyrazole ring : Aromatic nitrogen atoms enable π-π stacking with biological targets and metal coordination .
- Thiophene moiety : Sulfur’s electron-rich nature enhances electrophilic substitution reactions (e.g., halogenation) .
Q. Stability considerations :
- Thermal degradation : Thermogravimetric analysis (TGA) assesses decomposition temperatures.
- Oxidative stability : Thiophene rings are prone to oxidation; storage under inert atmospheres is recommended .
Advanced Research: What methodologies are used to evaluate its biological activity and target interactions?
Answer:
- In vitro assays :
- Enzyme inhibition : Kinetic assays (e.g., fluorescence-based) measure IC₅₀ values against targets like cyclooxygenase (COX) or kinases .
- Cell viability assays : MTT or apoptosis assays screen for antitumor activity .
- Target identification :
- Surface plasmon resonance (SPR) : Quantifies binding affinity to receptors/enzymes .
- Molecular docking : Predicts interactions with active sites (e.g., COX-2) using software like AutoDock .
Key findings : Structural analogs show anti-inflammatory and anticancer potential via COX-2 inhibition or apoptosis induction .
Advanced Research: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Answer:
- Modifications to enhance activity :
- Thiophene substitution : Introducing electron-withdrawing groups (e.g., -CF₃) improves metabolic stability and target affinity .
- Pyrazole ring expansion : Replacing pyrazole with indole or benzothiophene alters selectivity .
- Methodological approaches :
- Parallel synthesis : Generates analogs with systematic variations (e.g., alkyl chain length, substituent positions) .
- Pharmacophore modeling : Identifies critical interaction sites (e.g., hydrogen bond donors in sulfonamide) .
Case study : A trifluoromethyl group on the benzene ring (as in ) increased target binding by 30% compared to unsubstituted analogs.
Data Contradiction Analysis: How can researchers resolve discrepancies in reported biological activities of structural analogs?
Answer:
Discrepancies may arise from:
- Structural impurities : Verify purity via HPLC and elemental analysis .
- Assay variability : Standardize protocols (e.g., cell line selection, incubation times) .
- Conformational flexibility : X-ray crystallography or DFT calculations clarify dominant binding conformers .
Example : Variability in COX-2 inhibition across studies was traced to differences in assay pH, affecting sulfonamide protonation states .
Advanced Research: What computational tools are recommended for predicting its physicochemical and ADMET properties?
Answer:
- Physicochemical properties :
- LogP and solubility : Predict using ChemAxon or ACD/Labs .
- ADMET profiling :
- Metabolism : CYP450 inhibition assessed via Schrödinger’s QikProp .
- Toxicity : Derek Nexus screens for hepatotoxicity or mutagenicity .
- Molecular dynamics (MD) : Simulates membrane permeation using GROMACS .
Validation : Cross-check predictions with experimental data (e.g., in vitro permeability assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
